molecular formula C12H12N2O2 B8306463 1-(4-Aminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

1-(4-Aminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B8306463
M. Wt: 216.24 g/mol
InChI Key: VPRYTWJJTHHMAL-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(4-aminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C12H12N2O2/c1-14-10(15)9-6-12(9,11(14)16)7-2-4-8(13)5-3-7/h2-5,9H,6,13H2,1H3

InChI Key

VPRYTWJJTHHMAL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2CC2(C1=O)C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.5 g of 3-methyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione in 50 ml of ethanol is hydrogenated in the presence of 0.1 g of 5% palladium on carbon. When the hydrogenation is complete, the catalyst is removed and the filtrate is concentrated and the residue is recrystallised from ethyl acetate/petroleum ether. The title compound is obtained in the form of pale pink crystals with m.p. 137°-139° C. and Rf=0.47 on thin-layer silica gel plates in the system methylene chloride/methanol (15:1).
Name
3-methyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

An approx. 0.3 molar solution of diazomethane is added dropwise at 0° C. to a solution of 202 mg of 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione in 10 ml of methanol. The reaction mixture is allowed to stand for 16 hours, concentrated, and partitioned twice between ethyl acetate and water. The organic phases are dried over magnesium sulfate, filtered and concentrated. The residue is crystallised from ethyl acetate/petroleum ether, affording the title compound which is identical with the title compound of Example 3(a).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
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10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 130 mg of 1-(4-acetylaminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione and 1 ml of approx. 18% hydrochloric acid is stirred for about 4 hours at 100° C. The reaction mixture is adjusted at 0° C. to pH 9-10 with saturated aqueous sodium bicarbonate solution and extracted twice with ethyl acetate. The organic phases are washed until neutral with a small amount of water and a dilute solution of sodium chloride, dried over magnesium sulfate, filtered and concentrated. Recrystallisation from ethyl acetate/petroleum ether affords the title compound which is identical with the title compound of Example 3(a).
Name
1-(4-acetylaminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 220 mg of 1-(4-aminophenyl)-1,2-cyclopropanedicarboxylic acid, 10 ml of methanol and 0.26 ml of methylamine (40%) is stirred in a glass bomb tube for 7 days at 100° C. The mixture is concentrated in vacuo and the residue is chromatographed over a column of silica gel with a 4:6 mixture of hexane/ethyl acetate. Recrystallisation from ethyl acetate/petroleum ether affords yellow crystals of the title compound, which is identical with the title compound of Example 3(a).
Name
1-(4-aminophenyl)-1,2-cyclopropanedicarboxylic acid
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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